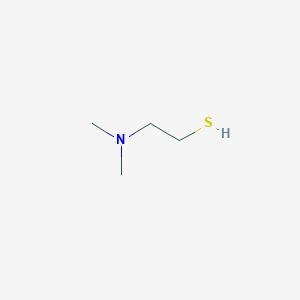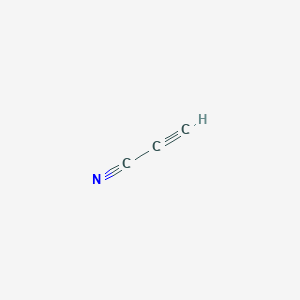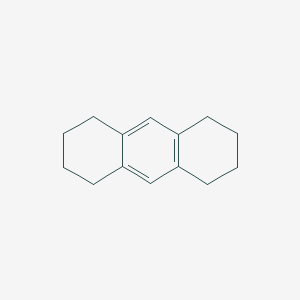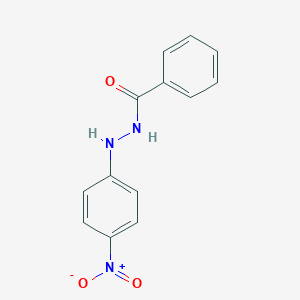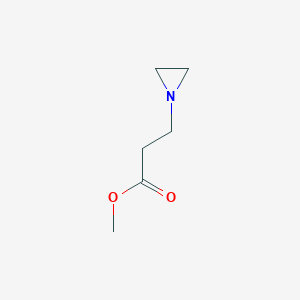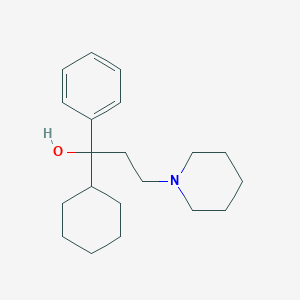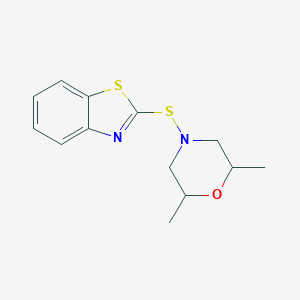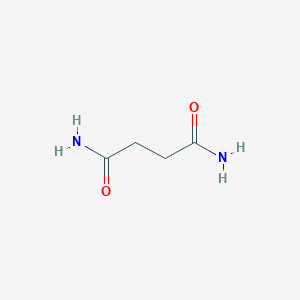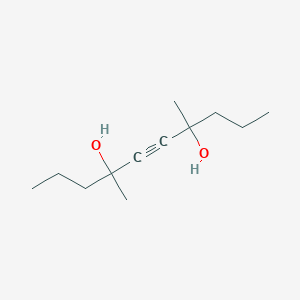
4,7-dimetildec-5-ino-4,7-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4,7-Dimethyl-5-decyne-4,7-diol often involves strategies to incorporate dimethyl substitutions to enhance reactivity through mechanisms such as the Thorpe–Ingold effect. For example, conjugated polyenes with cyclohexene moieties can be synthesized from 4,4-disubstituted 1,7-octadiyne monomers via cyclopolymerisation, where dimethyl substitution significantly accelerates polymerisation rates (Park, Lee, & Choi, 2013). Additionally, the synthesis of renewable polyurethanes via polycondensation of dimethyl carbamate monomers with diols presents a non-isocyanate route emphasizing the utility of dimethyl-substituted precursors (Unverferth, Kreye, Prohammer, & Meier, 2013).
Molecular Structure Analysis
The molecular structure of related compounds often reveals significant insights into the effects of dimethyl substitution on chemical properties. For instance, organoboron compounds with dimethyl substitutions exhibit non-planar structures with distinctive N(sp3)—B(sp3) and N(sp3)—C(sp3) bond distances due to steric hindrance, highlighting the structural implications of dimethyl groups (Kliegel, Motzkus, Rettig, & Trotter, 1984).
Chemical Reactions and Properties
Chemical reactions involving dimethyl-substituted compounds can yield a variety of products under different conditions. The palladium-catalyzed dimerization of conjugated diynes, for example, leads to the formation of compounds with donor and acceptor chromophores, showcasing the reactivity of dimethyl-substituted alkynes (Pahadi, Camacho, Nakamura, & Yamamoto, 2006).
Physical Properties Analysis
The physical properties of dimethyl-substituted compounds are significantly influenced by their molecular structure. For example, the synthesis and X-ray structure analysis of dimethyl-substituted diynes reveal insights into charge-transfer complex formation and molecular conformation, indicating the influence of dimethyl groups on physical properties (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).
Chemical Properties Analysis
The chemical properties of 4,7-Dimethyl-5-decyne-4,7-diol and related compounds can be elucidated through studies on their reactivity and interaction with various chemical agents. Synthesis approaches that involve dimethyl substitutions often aim to enhance the chemical reactivity and stability of the resulting compounds, as seen in the development of renewable polyurethanes (Unverferth, Kreye, Prohammer, & Meier, 2013).
Aplicaciones Científicas De Investigación
Tensioactivo
4,7-dimetildec-5-ino-4,7-diol es un tensioactivo no iónico . Los tensioactivos son compuestos que reducen la tensión superficial entre dos líquidos o entre un líquido y un sólido. Pueden actuar como detergentes, agentes humectantes, emulsionantes, agentes espumantes y dispersantes.
Químico de alta producción
Este compuesto se considera un químico de alta producción . Los químicos de alta producción son aquellos que se producen o importan en las cantidades más grandes en un país, a menudo utilizados en una variedad de aplicaciones industriales.
Prevalencia ambiental
Debido a su baja tasa de biodegradación, this compound posee una prevalencia potencialmente alta en el medio ambiente . Esto significa que puede persistir en el medio ambiente durante mucho tiempo, lo que podría tener implicaciones para la salud ambiental y la contaminación.
Biomonitorización humana
Se ha desarrollado un método de biomonitorización humana (HBM) para this compound . Esto implica el seguimiento de la presencia del químico en muestras biológicas humanas, como sangre u orina, para evaluar los niveles de exposición y los posibles efectos sobre la salud.
Estudio del metabolismo
Se han realizado estudios sobre el metabolismo de this compound en humanos . Estos estudios ayudan a comprender cómo el cuerpo procesa el químico, incluida la rapidez con la que se absorbe, metaboliza y excreta.
Uso en la fabricación
Las propiedades fisicoquímicas de this compound permiten una amplia gama de aplicaciones como adyuvante en la fabricación de pinturas, tintas de impresión, adhesivos, papel, pesticidas, recubrimientos, antiespumantes, dispersantes y reacciones de polimerización .
Mecanismo De Acción
Direcciones Futuras
While specific future directions for 4,7-Dimethyl-5-decyne-4,7-diol are not mentioned in the search results, its use as a surfactant suggests potential applications in industries that require the reduction of surface tension, such as in the formulation of paints, inks, and coatings .
Relevant Papers
- A paper titled “Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration” discusses the metabolism and excretion kinetics of a related compound .
- Another paper titled “Determination of a specific metabolite for the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) by UPLC-MS/MS” discusses the determination of a specific metabolite for a related compound .
- A paper titled “(Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures” discusses the ecotoxicological effects of a related compound .
Propiedades
IUPAC Name |
4,7-dimethyldec-5-yne-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFFIBKYQSDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#CC(C)(CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925349 | |
| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126-87-4 | |
| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surfynol 102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
